Loxoprofen-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

249.32 g/mol |

IUPAC Name |

3,3,3-trideuterio-2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid |

InChI |

InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)/i1D3 |

InChI Key |

YMBXTVYHTMGZDW-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Loxoprofen-d3: Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated non-steroidal anti-inflammatory drug (NSAID), Loxoprofen-d3. This document details its chemical structure, molecular weight, and its mechanism of action as a cyclooxygenase (COX) inhibitor. Included are a detailed signaling pathway, a representative experimental protocol for assessing its inhibitory activity, and a summary of its key quantitative data.

This compound: Chemical Identity and Properties

This compound is a stable isotope-labeled version of Loxoprofen, a widely used NSAID. The deuterium labeling is typically on the methyl group of the propanoic acid moiety, which is a common site for metabolic studies.

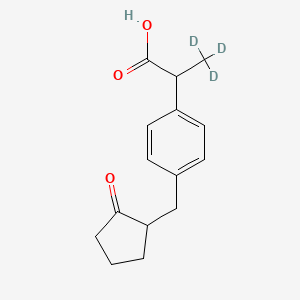

Below is the two-dimensional chemical structure of Loxoprofen, which can be referenced to understand the structure of this compound where the three hydrogen atoms on the terminal methyl group are replaced by deuterium.

Caption: 2D Chemical Structure of Loxoprofen. In this compound, the CH3 group is replaced by a CD3 group.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₅H₁₅D₃O₃ |

| Molecular Weight | 249.32 g/mol |

| Synonyms | 2-(4-((2-Oxocyclopentyl)methyl)phenyl)propanoic-3,3,3-d3 Acid |

| α-Methyl-4-[(2-oxocyclopentyl)methyl]benzeneacetic Acid-d3 |

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Loxoprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, Loxoprofen and its deuterated analog effectively reduce the production of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.

The following diagram illustrates the prostaglandin biosynthesis pathway and the point of inhibition by Loxoprofen.

Caption: Prostaglandin biosynthesis pathway and Loxoprofen's mechanism of action.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a representative method for determining the inhibitory activity of this compound on COX-1 and COX-2 in vitro.

Caption: A generalized workflow for an in vitro COX inhibition assay.

Detailed Methodologies:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Hematin (Cofactor): 1 mM stock solution in 0.1 M NaOH.

-

Enzyme Solutions: Recombinant human COX-1 and COX-2 enzymes are diluted in assay buffer to the desired concentration.

-

Substrate: Arachidonic acid stock solution (10 mM) in ethanol.

-

This compound: A stock solution (e.g., 10 mM) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of test concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, hematin, and the respective COX enzyme to each well.

-

Add the various dilutions of this compound or a vehicle control to the wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping agent (e.g., 1 M HCl).

-

-

Detection and Analysis:

-

The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

The percentage of COX inhibition for each this compound concentration is calculated relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Synthesis of this compound

A general synthetic approach for Loxoprofen involves the reaction of 2-(4-chloromethylphenyl)propionate with ethyl 2-oxocyclopentanecarboxylate, followed by hydrolysis and decarboxylation. For the synthesis of this compound, a deuterated starting material, such as a deuterated propionic acid derivative, would be utilized in a similar synthetic scheme. The specific details of the synthesis can be adapted from established methods for Loxoprofen synthesis.

This technical guide provides foundational information for researchers and professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary.

An In-Depth Technical Guide to the Physical and Chemical Properties of Loxoprofen-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction: Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group.[1] It functions as a prodrug that is rapidly converted to its active trans-alcohol metabolite upon oral administration.[1][2] Loxoprofen is a non-selective cyclooxygenase (COX) inhibitor, effective in treating pain and inflammation associated with musculoskeletal conditions.[1][3] Loxoprofen-d3 is the deuterated analogue of Loxoprofen, primarily utilized as an internal standard in pharmacokinetic studies and other bioanalytical assays due to its similar chemical properties and distinct mass.[4][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. Data for the non-deuterated form, Loxoprofen, are also included for comparison where specific data for the deuterated compound is not available.

| Property | This compound | Loxoprofen |

| Chemical Name | 2-(4-((2-Oxocyclopentyl)methyl)phenyl)propanoic-3,3,3-d3 Acid[4] | 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid[6] |

| Molecular Formula | C₁₅H₁₅D₃O₃[7] | C₁₅H₁₈O₃[1] |

| Molecular Weight | 249.32 g/mol [7] | 246.306 g·mol⁻¹[1] |

| Appearance | Pale Yellow Solid[4] | White to yellowish crystalline powder[8] |

| Melting Point | Not available | 108.5 - 111 °C[8][9] |

| Boiling Point | Not available | 418 °C[8] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL)[10] | Insoluble in water; Soluble in DMSO (49 mg/mL) and Ethanol (49 mg/mL)[11] |

| pKa (Strongest Acidic) | Not available | 4.19[12] |

| Storage Conditions | 2-8°C Refrigerator[4] | Stable at normal temperatures and pressures; Keep container tightly closed[8] |

Mechanism of Action

Loxoprofen itself is a prodrug with minimal pharmacological activity.[3][6] Following administration, it is rapidly absorbed and metabolized into its active trans-alcohol form.[2][13] This active metabolite is a potent, non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][6] By inhibiting these enzymes, it blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][6]

Signaling Pathway of Loxoprofen

Caption: Loxoprofen's conversion to its active form and inhibition of the COX pathway.

Experimental Protocols

Quantification of Loxoprofen by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantification of Loxoprofen in pharmaceutical formulations, based on common practices found in the literature.[14][15][16]

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14][16]

2. Reagents and Materials:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid or a phosphate buffer (e.g., sodium dihydrogen phosphate) to adjust pH.[16]

-

Loxoprofen reference standard.

-

This compound (as internal standard for bioanalytical methods).

-

Methanol (for stock solutions).[16]

3. Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M NaH₂PO₄ adjusted to pH 6.5) and acetonitrile (e.g., in a 45:55 v/v ratio).[14][16] The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min.[14]

-

Column Temperature: Ambient or controlled at 30°C.[15]

-

Detection Wavelength: 220 nm.[16]

4. Standard and Sample Preparation:

-

Stock Solution: Prepare a stock solution of Loxoprofen reference standard (e.g., 1 mg/mL) in methanol.[16]

-

Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 to 10 µg/mL.[16]

-

Sample Preparation (Tablets):

-

Weigh and finely powder a number of tablets (e.g., 20).[14]

-

Accurately weigh a portion of the powder equivalent to a specific amount of Loxoprofen (e.g., 100 mg) and transfer it to a volumetric flask.[14]

-

Add a suitable diluent (e.g., mobile phase), sonicate for approximately 15 minutes to ensure complete dissolution, and then dilute to the final volume.[14][17]

-

Filter the solution through a 0.45 µm filter before injection.[14]

-

5. Analysis:

-

Inject the standard solutions to construct a calibration curve.

-

Inject the prepared sample solutions.

-

The concentration of Loxoprofen in the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflows

This compound is frequently used as an internal standard for the quantification of Loxoprofen in biological matrices, such as plasma or urine, using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Bioanalytical Workflow Using this compound

Caption: Use of this compound as an internal standard in a typical bioanalytical workflow.

Conclusion

This compound is an essential tool for researchers and drug development professionals. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, making it an ideal internal standard for accurate quantification in complex biological matrices. Understanding its core properties, the mechanism of action of the parent compound, and established analytical protocols is crucial for its effective application in preclinical and clinical research.

References

- 1. Loxoprofen - Wikipedia [en.wikipedia.org]

- 2. vinmec.com [vinmec.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Loxoprofen D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 8. Loxoprofen CAS 68767-14-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. Loxoprofen [drugfuture.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Human Metabolome Database: Showing metabocard for Loxoprofen (HMDB0041920) [hmdb.ca]

- 13. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]

- 14. Estimation of loxoprofen sodium dihydrate in tablets by reverse phase high performance liquid chromatography - Arabian Journal of Chemistry [arabjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

A Technical Guide to Loxoprofen-d3: Commercial Availability, Suppliers, and Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and laboratory applications of Loxoprofen-d3. This deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen serves as a critical internal standard for bioanalytical studies, ensuring accuracy and reliability in quantifying Loxoprofen in various biological matrices.

Commercial Availability and Suppliers of this compound

This compound is available from several reputable suppliers of research chemicals and reference standards. The following table summarizes the key quantitative data for this compound offered by various commercial suppliers. Researchers are advised to request the latest certificate of analysis from the supplier for lot-specific data.

| Supplier | Product Name | CAS Number (Unlabeled) | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Formulations |

| LGC Standards | This compound | 68767-14-6 | C₁₅H₁₅D₃O₃ | 249.32 | >95% (HPLC)[1][2] | Information available on Certificate of Analysis | Neat solid[1][2] |

| Santa Cruz Biotechnology | This compound | 68767-14-6 | C₁₅H₁₅D₃O₃ | 249.32[3][4] | Information available on Certificate of Analysis | Information available on Certificate of Analysis | Solid[3][4] |

| MedchemExpress | This compound | 68767-14-6 | C₁₅H₁₅D₃O₃ | 249.32 | Information available on Certificate of Analysis | Information available on Certificate of Analysis | Solid |

| Toronto Research Chemicals (TRC) | This compound | 68767-14-6 | C₁₅H₁₅D₃O₃ | 249.32 | Information available on Certificate of Analysis | Information available on Certificate of Analysis | Neat solid[5][6][7][8] |

| Pharmaffiliates | This compound | N/A | C₁₅H₁₅D₃O₃ | 249.32 | Information available on Certificate of Analysis | Information available on Certificate of Analysis | Pale Yellow Solid[9] |

| Cayman Chemical | This compound | N/A | C₁₅H₁₅D₃O₃ | 249.32 | Information available on Certificate of Analysis | Information available on Certificate of Analysis | Solid |

Mechanism of Action of Loxoprofen: Inhibition of the Cyclooxygenase Pathway

Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol metabolite in the body. This active form is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, Loxoprofen blocks the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. The inhibition of prostaglandin synthesis is the primary mechanism behind the analgesic, anti-inflammatory, and antipyretic properties of Loxoprofen.

Experimental Protocols: Use of this compound as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Loxoprofen and its metabolites in biological samples. The following is a detailed methodology for such an experiment.

Objective: To quantify the concentration of Loxoprofen's active metabolite (trans-loxoprofen-alcohol) in plasma or tissue samples using this compound as an internal standard.

Materials:

-

Biological matrix (e.g., rat plasma, tissue homogenate)

-

This compound (as internal standard)

-

Acetonitrile

-

Methanol

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Experimental Workflow:

Methodology:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a specific amount of this compound solution (internal standard).

-

Perform protein precipitation by adding a solvent such as acetonitrile or methanol.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous solution with a small percentage of formic acid (e.g., 0.1%) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

For Loxoprofen (or its active metabolite): Monitor a specific precursor ion to product ion transition.

-

For this compound: Monitor the corresponding deuterated precursor ion to product ion transition. The mass shift will be +3 Da compared to the unlabeled compound.

-

-

Optimize MS parameters such as collision energy and declustering potential for both the analyte and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas of the MRM transitions for both Loxoprofen and this compound.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using standards with known concentrations of Loxoprofen and a constant concentration of this compound.

-

Determine the concentration of Loxoprofen in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

This technical guide provides a foundational understanding of this compound for laboratory use. Researchers should always refer to the supplier's specific product information and relevant scientific literature for the most accurate and up-to-date details.

References

- 1. This compound | CAS | LGC Standards [lgcstandards.com]

- 2. This compound | CAS | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. Toronto Research Chemicals 2.5MG rac cis-Loxoprofen-d3 Alcohol, Quantity: | Fisher Scientific [fishersci.fi]

- 6. Toronto Research Chemicals 2.5MG this compound, Quantity: 2.50mg | Fisher Scientific [fishersci.fi]

- 7. Toronto Research Chemicals 25MG this compound, Quantity: 25mg | Fisher Scientific [fishersci.fi]

- 8. Toronto Research Chemicals 1MG this compound, Quantity: 1mg | Fisher Scientific [fishersci.fi]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Loxoprofen-d3 CAS number and chemical synonyms.

An In-Depth Technical Guide to Loxoprofen-d3

Introduction

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group, which also includes well-known drugs like ibuprofen and naproxen.[1] It is a prodrug that is rapidly converted to its active metabolite after oral administration.[1][2][3] Loxoprofen is primarily used for its analgesic, anti-inflammatory, and antipyretic properties in the management of pain and inflammation associated with conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain.[3][4][5] this compound is a deuterated analog of Loxoprofen, where three hydrogen atoms on the terminal methyl group of the propanoic acid side chain have been replaced by deuterium. It is often used as an internal standard in pharmacokinetic studies and other analytical applications.[6]

Chemical Information

This compound

| Property | Value |

| CAS Number | 371753-19-4[7] |

| Molecular Formula | C₁₅H₁₅D₃O₃[6][7] |

| Molecular Weight | 249.32 g/mol [6][7] |

| Appearance | Pale Yellow Solid[6] |

Chemical Synonyms:

-

2-(4-((2-Oxocyclopentyl)methyl)phenyl)propanoic-3,3,3-d3 Acid[6]

-

α-Methyl-4-[(2-oxocyclopentyl)methyl]benzeneacetic Acid-d3[6][8]

-

2-[4-[(2-Oxocyclopentan-1-yl)methyl]phenyl]propionic Acid-d3[6][8]

-

2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionic Acid-d3[6][8]

Loxoprofen (Unlabeled)

| Property | Value |

| CAS Number | 68767-14-6[1][2] |

| Molecular Formula | C₁₅H₁₈O₃[1][2] |

| Molecular Weight | 246.306 g·mol⁻¹[1] |

Chemical Synonyms:

Mechanism of Action

Loxoprofen, like other NSAIDs, exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][3][4] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3][4] By blocking COX enzymes, Loxoprofen effectively reduces the synthesis of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.[3][4] Loxoprofen itself is a prodrug with minimal pharmacological activity. It is rapidly metabolized in the body to its active trans-alcohol form, which is a potent inhibitor of cyclooxygenase.[2][9]

Metabolism and Pharmacokinetics

Loxoprofen is a prodrug that undergoes rapid metabolism after administration to form its active metabolites.[1][2] The primary metabolic pathway involves the reduction of the ketone group on the cyclopentanone ring by carbonyl reductase to form alcohol metabolites.[2][9] This results in two main stereoisomers: a trans-alcohol form, which is the active metabolite, and a cis-alcohol form, which has little pharmacological activity.[2][9]

Further metabolism can occur through oxidation by cytochrome P450 enzymes (specifically CYP3A4/5) to produce hydroxylated metabolites, and through glucuronidation via UGT2B7.[2][9]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Loxoprofen from a study in healthy male volunteers.

| Parameter | Value | Reference |

| AUC₀-t (Area Under the Curve) | 90.13-106.34% | [10] |

| AUC₀-∞ (Area Under the Curve to infinity) | 91.43-106.94% | [10] |

| Cₘₐₓ (Maximum Plasma Concentration) | 91.17-108.53% | [10] |

| Tₘₐₓ (Time to Cₘₐₓ) | 30 to 50 minutes | [1] |

| t₁/₂ (Elimination Half-life) | ~75 minutes | [1] |

| Protein Binding | 97% | [1] |

| Bioavailability | 95% | [2] |

Experimental Protocols

Bioequivalence and Pharmacokinetic Study in Healthy Volunteers

Objective: To assess the pharmacokinetics and bioequivalence of two different tablet formulations of Loxoprofen (60 mg).[10][11]

Study Design:

-

A single-dose, randomized, two-period, two-sequence, crossover study design was employed.[10][11]

-

A washout period of one week was maintained between the two periods.[10][11]

-

24 healthy adult male volunteers participated in the study after an overnight fast.[11]

Methodology:

-

Drug Administration: Volunteers were randomly assigned to receive a single 60 mg tablet of either the test or reference Loxoprofen formulation.[11]

-

Blood Sampling: Serial blood samples were collected at specified time intervals over a period of 10 hours post-administration.[10]

-

Plasma Analysis: Plasma was separated from the blood samples and analyzed for Loxoprofen concentrations using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10][11]

-

Pharmacokinetic Analysis: The following pharmacokinetic parameters were determined from the plasma concentration-time data: Cₘₐₓ, Tₘₐₓ, AUC₀-t, AUC₀-∞, and t₁/₂.[10][11]

-

Statistical Analysis: Bioequivalence was assessed by comparing the 90% confidence intervals of the geometric mean ratios (test/reference) for Cₘₐₓ, AUC₀-t, and AUC₀-∞. The acceptable range for bioequivalence is typically 80-125%.[10][11]

In Vitro Dissolution and Release Studies

Objective: To characterize the in vitro release profile of Loxoprofen from different formulations, such as sustained-release pellets or nanoemulsions.[12][13]

Methodology (Example using USP Dissolution Apparatus):

-

Apparatus: A USP dissolution tester (Apparatus I - basket or Apparatus II - paddle) is used.[13]

-

Dissolution Medium: A suitable buffer solution, such as phosphate buffer saline (pH 6.8), is used as the dissolution medium.[13] The volume is typically 50 mL or as specified by the protocol.[13]

-

Procedure:

-

The Loxoprofen formulation (e.g., tablet, capsule containing pellets) is placed in the dissolution vessel.

-

The apparatus is operated at a specified rotation speed and temperature (e.g., 37 ± 0.5 °C).

-

At predetermined time intervals, aliquots of the dissolution medium are withdrawn.

-

The withdrawn volume is replaced with fresh medium to maintain a constant volume.

-

-

Analysis: The concentration of Loxoprofen in the collected samples is determined by a suitable analytical method, such as HPLC.[14]

-

Data Analysis: The cumulative percentage of drug released is plotted against time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.[12]

Conclusion

This compound serves as an essential tool for researchers and drug development professionals, particularly in the precise quantification of Loxoprofen in biological matrices. A thorough understanding of Loxoprofen's mechanism of action, metabolic pathways, and pharmacokinetic profile is critical for its safe and effective therapeutic use. The experimental protocols outlined provide a framework for the evaluation of Loxoprofen formulations, ensuring their quality and bioavailability. The non-selective inhibition of COX enzymes remains the cornerstone of Loxoprofen's efficacy, while its prodrug nature is a key feature of its pharmacological profile.

References

- 1. Loxoprofen - Wikipedia [en.wikipedia.org]

- 2. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | CAS | LGC Standards [lgcstandards.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pharmacokinetics and bioequivalence study of two brands of loxoprofen tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Bioequivalence Evaluation of 2 Loxoprofen Tablets in Healthy Egyptian Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and In Vitro-In Vivo Evaluation of a Novel Sustained-Release Loxoprofen Pellet with Double Coating Layer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of omega-3 loxoprofen-loaded nanoemulsion to limit the side effect associated with NSAIDs in treatment of tooth pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Loxoprofen in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of loxoprofen in human plasma. The assay utilizes a stable isotope-labeled internal standard, loxoprofen-d3, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity over a clinically relevant concentration range.

Introduction

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid group.[1] It is a prodrug that is rapidly converted to its active metabolite, trans-loxoprofen alcohol, after oral administration.[2][3][4] Accurate and reliable quantification of loxoprofen in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a validated LC-MS/MS method for the determination of loxoprofen in human plasma, employing this compound as the internal standard (IS) for enhanced analytical performance.

Experimental

Materials and Reagents

-

Loxoprofen sodium (purity >98%)

-

This compound (purity >95%)[5]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

LC-MS/MS Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for this analysis.

Chromatographic Conditions

A C18 analytical column was used for the separation of loxoprofen and its internal standard.[2][6]

| Parameter | Value |

| Column | Poroshell 120 EC-C18 (4.6 mm x 50 mm, 2.7 µm)[2][6] |

| Mobile Phase A | 0.1% Formic acid in Water[2][6] |

| Mobile Phase B | Acetonitrile[2][6] |

| Flow Rate | 0.6 mL/min[2][6] |

| Gradient | Isocratic or Gradient (as optimized) |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The MRM transitions for loxoprofen and this compound were optimized for maximum sensitivity and specificity.

| Parameter | Loxoprofen | This compound |

| Precursor Ion (m/z) | 247.1 | 250.1 |

| Product Ion (m/z) | 201.1 | 204.1 |

| Ionization Mode | ESI Positive | ESI Positive |

| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |

| Dwell Time | 100 ms | 100 ms |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of loxoprofen and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the loxoprofen stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Spiked Calibration and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of loxoprofen and this compound from plasma samples.[2][6]

-

To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Method Validation Summary

The method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to established bioanalytical method validation guidelines.

Linearity

The calibration curve was linear over the concentration range of 5.0 to 5000 ng/mL for loxoprofen in human plasma. A correlation coefficient (r²) of >0.99 was consistently achieved.[2]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |

| LLOQ | 5.0 | < 8.94[2] | < 7.26[2] | Within ±15% |

| Low | 15 | < 8.94[2] | < 7.26[2] | Within ±15% |

| Medium | 500 | < 8.94[2] | < 7.26[2] | Within ±15% |

| High | 4000 | < 8.94[2] | < 7.26[2] | Within ±15% |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Loxoprofen | 89.08 - 109.27[2] | 89.00 - 106.80[2] |

| This compound | Consistent and reproducible | Minimal |

Workflow and Pathway Diagrams

Caption: Experimental workflow for loxoprofen quantification.

Caption: Simplified metabolic pathway of loxoprofen.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of loxoprofen in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and reliability of the results. This method is well-suited for pharmacokinetic and bioequivalence studies of loxoprofen in drug development and clinical research.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Determination of Trans-loxoprofen-alcohol Tromethamine in Pregnant SD Rats by a Validated LC-MS/MS Method:Application to a Toxicokinetics and Tissue Distribution Study | Bentham Science [eurekaselect.com]

- 4. Determination of Trans-loxoprofen-alcohol Tromethamine in Pregnan...: Ingenta Connect [ingentaconnect.com]

- 5. This compound | CAS | LGC Standards [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocol: Quantification of Loxoprofen in Human Plasma using Loxoprofen-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid group. Accurate quantification of Loxoprofen in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed protocol for the determination of Loxoprofen in human plasma using a stable isotope-labeled internal standard, Loxoprofen-d3, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

This protocol outlines a robust and sensitive method for the analysis of Loxoprofen in human plasma.

Materials and Reagents

-

Loxoprofen sodium (≥99% purity)

-

This compound (isotopic purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free, sourced from a certified vendor)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

-

A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size).

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control Solutions

Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of Loxoprofen in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

Working Standard Solutions:

-

Serially dilute the Loxoprofen stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.

-

Prepare a working internal standard (IS) solution of this compound at a concentration of 100 ng/mL in the same diluent.

Calibration Standards and Quality Control (QC) Samples:

-

Spike blank human plasma with the Loxoprofen working standards to create calibration standards with a concentration range of 5 - 5000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 4.6 mm × 50 mm, 2.7 µm).[1]

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-5.0 min: 20% B

-

-

Injection Volume: 5 µL.

Mass Spectrometry:

Data Presentation

The following tables summarize the expected quantitative performance of this method.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Concentration Range | 5 - 5000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | ≥ 0.995 |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 15 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Medium | 250 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High | 4000 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Loxoprofen | > 85 | 90 - 110 |

| This compound | > 85 | 90 - 110 |

Visualization

Experimental Workflow

Caption: Workflow for Loxoprofen quantification in plasma.

Loxoprofen Mechanism of Action (Simplified)

Loxoprofen is a prodrug that is converted to its active trans-alcohol form, which then inhibits cyclooxygenase (COX) enzymes.

Caption: Simplified mechanism of action of Loxoprofen.

References

Application Notes and Protocols for Loxoprofen Analysis Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Loxoprofen in biological matrices, specifically focusing on methods employing a deuterated internal standard for enhanced accuracy and precision. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.

Introduction

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class. It is a prodrug that is rapidly converted to its active trans-alcohol metabolite after oral administration. Accurate quantification of Loxoprofen and its metabolites in biological samples such as plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as a deuterated Loxoprofen analog (e.g., Loxoprofen-d3), is the gold standard for LC-MS/MS-based quantification. This is because it closely mimics the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and variability in the analytical process.

Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. The most common methods for Loxoprofen analysis are protein precipitation (PPT) and liquid-liquid extraction (LLE).

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.

Workflow for Protein Precipitation:

Caption: Workflow for Loxoprofen extraction from plasma using protein precipitation.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers a cleaner sample extract compared to protein precipitation by partitioning the analyte into an immiscible organic solvent.

Workflow for Liquid-Liquid Extraction:

Caption: Workflow for Loxoprofen extraction from plasma using liquid-liquid extraction.

Experimental Protocols

The following are detailed protocols for the analysis of Loxoprofen in human plasma using a deuterated internal standard with LC-MS/MS.

Protocol 1: Protein Precipitation Method

This protocol is adapted for high-throughput analysis.

1. Materials and Reagents:

-

Human plasma (blank and study samples)

-

Loxoprofen reference standard

-

This compound (or other suitable deuterated analog) internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Microcentrifuge tubes (1.5 mL)

2. Preparation of Solutions:

-

Loxoprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve Loxoprofen in methanol.

-

This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Loxoprofen Working Solutions: Prepare serial dilutions of the Loxoprofen stock solution with methanol:water (1:1, v/v) to create calibration standards.

-

IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with methanol.

3. Sample Preparation:

-

Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the IS working solution (e.g., 100 ng/mL this compound) to each tube (except blank samples, to which 20 µL of methanol is added).

-

Vortex briefly to mix.

-

Add 400 µL of cold methanol (or acetonitrile) to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

LC System: A suitable UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (Loxoprofen can be detected in both, but negative is often preferred for carboxylic acids).

-

MRM Transitions:

-

Loxoprofen: To be determined by direct infusion of the standard (e.g., precursor ion [M-H]⁻ → product ion).

-

This compound: To be determined by direct infusion of the standard (e.g., precursor ion [M-H]⁻ → product ion).

-

Protocol 2: Liquid-Liquid Extraction Method

This protocol provides a cleaner extract and may be necessary for lower limits of quantification.

1. Materials and Reagents:

-

Same as Protocol 1, with the addition of:

-

Ethyl acetate (or Methyl tert-Butyl Ether - MTBE) (HPLC grade)

-

Hydrochloric acid or Formic acid for acidification.

2. Preparation of Solutions:

-

As described in Protocol 1.

3. Sample Preparation:

-

Pipette 200 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the IS working solution.

-

Vortex briefly.

-

Add 50 µL of 1 M hydrochloric acid (or an appropriate amount of formic acid) to acidify the sample.

-

Add 1 mL of ethyl acetate.

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Vortex to dissolve.

-

Inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

As described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data obtained from validated bioanalytical methods for Loxoprofen.

Table 1: Method Validation Parameters for Loxoprofen Analysis

| Parameter | Protein Precipitation | Liquid-Liquid Extraction |

| Linearity Range | 10 - 5000 ng/mL | 5 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 5 ng/mL |

| Intra-day Precision (%CV) | < 10% | < 8% |

| Inter-day Precision (%CV) | < 12% | < 9% |

| Accuracy (% Bias) | Within ±15% | Within ±10% |

| Mean Extraction Recovery | > 85% | > 90% |

| Matrix Effect | Minimal with deuterated IS | Minimal with deuterated IS |

Table 2: Example MRM Transitions for Loxoprofen and a Deuterated Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Loxoprofen | 245.1 | 201.1 | Negative |

| This compound | 248.1 | 204.1 | Negative |

Note: The exact m/z values may vary slightly depending on the instrument and conditions. These should be optimized in the user's laboratory.

Signaling Pathways and Logical Relationships

While Loxoprofen's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, a detailed signaling pathway diagram is complex and beyond the scope of a typical analytical method application note. However, a logical relationship diagram illustrating the bioanalytical process is provided below.

Caption: Logical flow of bioanalytical method development and validation for Loxoprofen analysis.

Conclusion

The use of a deuterated internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantification of Loxoprofen in biological matrices. Both protein precipitation and liquid-liquid extraction are viable sample preparation techniques, with the choice depending on the required sensitivity, throughput, and laboratory resources. The protocols and data presented here serve as a comprehensive guide for researchers and scientists involved in the development and application of bioanalytical methods for Loxoprofen. It is essential to perform a full method validation according to regulatory guidelines before applying the method to study samples.

Application Note and Protocol: Mass Spectrometric Detection of Loxoprofen-d3

Introduction

Loxoprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid group. For pharmacokinetic and bioanalytical studies, a stable isotope-labeled internal standard, such as Loxoprofen-d3, is crucial for accurate quantification by mass spectrometry. This document provides a detailed protocol for the detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS analysis of Loxoprofen and its deuterated analog.

Table 1: Mass Spectrometry Parameters

| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |

| Loxoprofen | 245.0 | 83.0 | -14.0 | Negative |

| This compound (inferred) | 248.0 | 83.0 | -14.0 | Negative |

| rac-trans-Loxoprofen-d3 alcohol | 268.8 | 187.9 | Not Specified | Positive |

Note: this compound parameters are inferred based on the stable isotope labeling. The parent ion is shifted by +3 Da, while the product ion, representing a common fragment, is expected to remain the same. The collision energy is based on the value reported for unlabeled Loxoprofen[1]. A study on a metabolite, rac-trans-loxoprofen-D3 alcohol, utilized positive ionization with a transition of m/z 268.8 > 187.9[2].

Table 2: Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC Column | Atlantis dC18 or equivalent |

| Mobile Phase | Methanol:Water (75:25, v/v)[3] |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 20 µg/mL[3] |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[3] |

| Intra-day Precision (CV%) | 2.8 - 5.2%[3] |

| Inter-day Precision (CV%) | 4.8 - 7.0%[3] |

| Recovery | 69.7% for Loxoprofen[3] |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Loxoprofen and this compound from plasma samples.

Materials:

-

Human plasma samples

-

This compound internal standard solution

-

Acetonitrile, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Procedure:

-

Equilibrate the HPLC column with the mobile phase for at least 30 minutes.

-

Set up the mass spectrometer with the parameters outlined in Table 1.

-

Inject 10 µL of the prepared sample extract onto the LC-MS/MS system.

-

Acquire data in the Multiple Reaction Monitoring (MRM) mode.

-

Create a calibration curve by analyzing a series of calibration standards prepared in the same biological matrix.

-

Quantify the concentration of Loxoprofen in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Caption: Experimental workflow for this compound analysis.

This diagram illustrates the sequential steps from sample preparation through LC-MS/MS analysis to final data processing for the quantification of Loxoprofen using its deuterated internal standard. The process begins with the preparation of the biological sample, followed by instrumental analysis, and concludes with data interpretation to determine the analyte concentration.

References

- 1. Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Liquid chromatography-tandem mass spectrometry method of loxoprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Loxoprofen in Transdermal Patch Formulations Utilizing Loxoprofen-d3 and LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid group. It is a prodrug that, after absorption, is converted to its active metabolite, an effective inhibitor of prostaglandin synthesis. Transdermal patches containing loxoprofen are widely used for the localized treatment of pain and inflammation associated with various musculoskeletal conditions. The accurate and precise quantification of loxoprofen in these patch formulations is paramount for ensuring product quality, performing bioequivalence studies, and conducting research and development.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of loxoprofen in transdermal patch formulations. The use of a stable isotope-labeled internal standard, Loxoprofen-d3, ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.

Principle

The analytical method is based on the principle of reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Loxoprofen is extracted from the transdermal patch matrix using a solvent extraction procedure. The extract is then spiked with a known concentration of the internal standard, this compound. The sample is subsequently analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The precursor ions of loxoprofen and this compound are selectively fragmented, and specific product ions are monitored. The ratio of the peak area of loxoprofen to that of this compound is used to construct a calibration curve from which the concentration of loxoprofen in the sample is determined.

Materials and Reagents

-

Loxoprofen analytical standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade tetrahydrofuran (THF)

-

Formic acid, LC-MS grade

-

Ammonium formate, LC-MS grade

-

Ultrapure water

-

Loxoprofen transdermal patches (Test samples)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or nylon)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)

Experimental Protocols

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve loxoprofen and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the loxoprofen stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to prepare a 100 ng/mL internal standard spiking solution.

-

Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the loxoprofen working standard solutions with the internal standard spiking solution. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.

Sample Preparation from Transdermal Patch

-

Accurately cut a defined area (e.g., 1 cm²) from the loxoprofen transdermal patch.

-

Place the cut patch into a 15 mL polypropylene tube.

-

Add 5 mL of tetrahydrofuran (THF) to the tube.

-

Vortex the tube for 1 minute to initiate the extraction process.

-

Place the tube in an ultrasonic bath for 30 minutes to ensure complete extraction of loxoprofen from the patch matrix.

-

After sonication, vortex the tube again for 1 minute.

-

Transfer a 100 µL aliquot of the THF extract into a clean microcentrifuge tube.

-

Add 100 µL of the 100 ng/mL this compound internal standard spiking solution.

-

Add 800 µL of 40% acetonitrile in water to the tube.

-

Vortex the tube for 30 seconds.

-

Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any precipitated excipients.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical LC-MS/MS parameters that can be optimized for the specific instrumentation used.

-

Liquid Chromatography:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0.0 min: 20% B

-

1.0 min: 95% B

-

2.0 min: 95% B

-

2.1 min: 20% B

-

3.0 min: 20% B

-

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MRM Transitions:

-

Loxoprofen: Precursor ion (m/z) 245.1 -> Product ion (m/z) 201.1

-

This compound: Precursor ion (m/z) 248.1 -> Product ion (m/z) 204.1

-

-

Collision Energy and Declustering Potential: To be optimized for the specific instrument.

-

Data Presentation

Table 1: Calibration Curve Data

| Concentration (ng/mL) | Loxoprofen Peak Area | This compound Peak Area | Peak Area Ratio (Loxoprofen/Loxoprofen-d3) |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 10 | 12,800 | 50,500 | 0.253 |

| 50 | 64,500 | 49,800 | 1.295 |

| 100 | 130,000 | 50,200 | 2.590 |

| 500 | 655,000 | 49,900 | 13.126 |

| 1000 | 1,320,000 | 50,100 | 26.347 |

| R² | >0.995 |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (R²) | > 0.995 |

| Accuracy (% Recovery) | 95.2% - 104.5% |

| Precision (Intra-day, %RSD) | < 5% |

| Precision (Inter-day, %RSD) | < 7% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Matrix Effect | Minimal to negligible |

| Recovery | > 90% |

Table 3: Quantification of Loxoprofen in Transdermal Patch Samples

| Sample ID | Loxoprofen Concentration (µg/cm²) | % of Labeled Amount |

| Patch A - 1 | 98.5 | 98.5% |

| Patch A - 2 | 101.2 | 101.2% |

| Patch A - 3 | 99.8 | 99.8% |

| Patch B - 1 | 95.3 | 95.3% |

| Patch B - 2 | 96.8 | 96.8% |

| Patch B - 3 | 97.1 | 97.1% |

Visualizations

Caption: Experimental workflow for loxoprofen quantification.

Caption: Key components in the analytical method.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the quantification of loxoprofen in transdermal patch formulations. The use of this compound as an internal standard ensures the accuracy and reliability of the results. This method is suitable for quality control, stability testing, and pharmacokinetic studies of loxoprofen transdermal delivery systems.

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Sensitivity for Loxoprofen with Loxoprofen-d3

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the LC-MS/MS analysis of Loxoprofen using its deuterated internal standard, Loxoprofen-d3. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance sensitivity and ensure robust and reliable results.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Loxoprofen and this compound, presented in a question-and-answer format.

Issue: Low or No Signal for Loxoprofen and/or this compound

-

Question: I am not seeing any signal, or the signal is very weak for both my analyte and internal standard. What should I check first?

Answer: A complete loss of signal often points to a systemic issue. Follow this logical workflow to diagnose the problem:

-

DOT Script for Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no LC-MS/MS signal.

-

Issue: Poor Peak Shape (Tailing, Fronting, or Broadening)

-

Question: My chromatographic peaks for Loxoprofen are tailing. What are the likely causes and solutions?

Answer: Peak tailing for acidic compounds like Loxoprofen is often related to secondary interactions with the stationary phase or issues with the mobile phase.

-

Secondary Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with the carboxylic acid group of Loxoprofen, causing tailing.

-

Solution: Add a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase. This will suppress the ionization of the silanol groups and the analyte, minimizing these interactions.

-

-

Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. For an acidic compound like Loxoprofen, a lower pH (around 3-4) is generally preferred to keep it in its neutral form.

-

Column Contamination: Buildup of matrix components on the column can lead to active sites that cause tailing.

-

Solution: Use a guard column and/or implement a more rigorous sample clean-up procedure. Flush the column with a strong solvent.

-

-

-

Question: My peaks are broad, leading to poor sensitivity. How can I improve this?

Answer: Broad peaks can be caused by several factors, from the column to the injection solvent.

-

Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause the analyte to travel down the column before the gradient starts, resulting in a broad peak.

-

Solution: Reconstitute the dried sample extract in a solvent that is as weak as or weaker than the initial mobile phase.

-

-

Extra-Column Volume: Excessive tubing length or dead volume in the connections can lead to peak broadening.

-

Solution: Ensure all fittings are secure and use tubing with the appropriate internal diameter for your flow rate.

-

-

Column Degradation: Over time, column performance can degrade, leading to broader peaks.

-

Solution: Replace the analytical column.

-

-

Issue: High Signal Variability or Non-Reproducibility

-

Question: My results are not reproducible between injections. What could be causing this?

Answer: Irreproducibility often points to issues with sample preparation, the autosampler, or matrix effects.

-

Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of Loxoprofen and this compound, leading to variability. This is a significant challenge in bioanalysis.

-

Solution: Improve the sample clean-up procedure. Protein precipitation is a quick but "dirty" method. Consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts. Also, ensure chromatographic separation of Loxoprofen from major matrix components.

-

-

Inconsistent Sample Preparation: Variability in extraction efficiency between samples will lead to inconsistent results.

-

Solution: Ensure precise and consistent execution of the sample preparation protocol. The use of a deuterated internal standard like this compound is crucial to correct for this variability.

-

-

Autosampler Issues: Inconsistent injection volumes can be a source of variability.

-

Solution: Check the autosampler for air bubbles in the syringe and ensure proper maintenance.

-

-

Frequently Asked Questions (FAQs)

-

Q1: What are the optimal MRM transitions for Loxoprofen and this compound?

A1: Based on published literature, common MRM transitions for Loxoprofen in negative ion mode are m/z 245.0 → 83.1 and 245.0 → 201.1. For this compound, a 3-Dalton shift in the precursor ion is expected. Therefore, the recommended MRM transitions are:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Loxoprofen | 245.0 | 83.1 | Negative |

| Loxoprofen | 245.0 | 201.1 | Negative |

| This compound | 248.0 | 83.1 | Negative |

| This compound | 248.0 | 204.1 | Negative |

-

Q2: Why is negative ion mode preferred for Loxoprofen analysis?

A2: Loxoprofen contains a carboxylic acid group which readily deprotonates to form a negative ion [M-H]⁻ in the mass spectrometer source. This ionization process is highly efficient and leads to better sensitivity compared to positive ion mode.

-

Q3: What type of sample preparation is recommended for plasma samples?

A3: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.

-

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins. While quick, it may result in significant matrix effects.

-

Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning Loxoprofen into an immiscible organic solvent. Acidifying the plasma sample before extraction with a solvent like ethyl acetate can improve recovery.

-

Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a solid sorbent to retain and then elute the analyte, effectively removing many matrix interferences.

-

-

Q4: How can I minimize matrix effects in my analysis?

A4: Minimizing matrix effects is crucial for accurate and precise quantification.

-

Effective Sample Cleanup: As mentioned in Q3, using LLE or SPE can significantly reduce matrix components.

-

Chromatographic Separation: Ensure that Loxoprofen and this compound elute in a region of the chromatogram with minimal co-eluting matrix components. A post-column infusion experiment can help identify regions of ion suppression.

-

Use of a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with Loxoprofen and experiences similar matrix effects, allowing for accurate correction.

-

DOT Script for Matrix Effects Mitigation:

Caption: Strategies for mitigating matrix effects in LC-MS/MS analysis.

-

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

-

Add 50 µL of 1M HCl to acidify the sample. Vortex for 30 seconds.

-

Add 1 mL of ethyl acetate. Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 1 minute and transfer to an autosampler vial for injection.

2. LC-MS/MS Method Parameters

The following table summarizes a typical set of starting parameters for the analysis. These should be optimized for your specific instrument and application.

| Parameter | Recommended Condition |

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

3. Mass Spectrometry Quantitative Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Loxoprofen | 245.0 | 83.1 | 30 | 25 |

| Loxoprofen | 245.0 | 201.1 | 30 | 15 |

| This compound | 248.0 | 83.1 | 30 | 25 |

| This compound | 248.0 | 204.1 | 30 | 15 |

Disclaimer: The information provided in this technical support center is intended as a guide. Optimal conditions may vary depending on the specific instrumentation, reagents, and matrices used. It is recommended that users validate all methods in their own laboratory.

Addressing matrix effects in the bioanalysis of Loxoprofen using a deuterated internal standard.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing matrix effects in the bioanalysis of Loxoprofen using a deuterated internal standard (Loxoprofen-d3).

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how does it impact the bioanalysis of Loxoprofen?

A1: The matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitation.[1][2] In the context of Loxoprofen bioanalysis, endogenous substances like phospholipids, salts, and proteins in plasma can interfere with the ionization of Loxoprofen, leading to unreliable results.[1]

Q2: Why is a deuterated internal standard, such as this compound, recommended for Loxoprofen bioanalysis?

A2: A deuterated internal standard (IS), like this compound, is considered the gold standard for quantitative LC-MS/MS bioanalysis. Because it is chemically identical to the analyte (Loxoprofen), it co-elutes and experiences the same matrix effects and variability in sample preparation and instrument response.[3] By calculating the peak area ratio of the analyte to the deuterated IS, these variations can be effectively normalized, leading to more accurate and precise results. While not always perfect, stable isotope-labeled internal standards are generally superior to structural analogs (e.g., Ketoprofen, Ibuprofen) in compensating for matrix effects.[3]

Q3: What are the common sample preparation techniques to minimize matrix effects for Loxoprofen analysis?

A3: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. Common techniques include:

-

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. While quick, it may not remove other interferences like phospholipids, often leading to more significant matrix effects.[4]

-

Liquid-Liquid Extraction (LLE): This technique separates Loxoprofen from the aqueous matrix into an immiscible organic solvent. LLE is generally more effective at removing non-volatile and highly polar interferences compared to PPT.[5]

-

Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide the cleanest extracts by using a solid sorbent to retain and then elute Loxoprofen, leaving many matrix components behind. This technique is often the most effective at minimizing matrix effects.

Q4: How is the matrix effect quantitatively assessed?

A4: The matrix effect is typically assessed by calculating the Matrix Factor (MF). This is done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[1]

-

An MF of 1 indicates no matrix effect.

-

An MF < 1 indicates ion suppression.

-

An MF > 1 indicates ion enhancement.

To assess the effectiveness of the internal standard, an IS-normalized MF is calculated. An IS-normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.[1]

Troubleshooting Guides

Problem 1: High Variability in Quality Control (QC) Samples

| Possible Cause | Troubleshooting Steps |

| Inconsistent Matrix Effects | Ensure the use of a deuterated internal standard like this compound to compensate for variability between different lots of biological matrix. Re-evaluate the sample preparation method; consider switching from PPT to LLE or SPE for cleaner extracts. |

| Poor Analyte/IS Recovery | Optimize the extraction solvent pH and composition. For LLE, test different organic solvents. For SPE, evaluate different sorbents and elution solvents. |

| Instrument Instability | Check for fluctuations in spray stability, temperature, and gas flows in the MS source. Perform a system suitability test before running the batch. |

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

| Possible Cause | Troubleshooting Steps |

| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |

| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for Loxoprofen (an acidic compound). Adjust the organic-to-aqueous ratio. Ensure mobile phase components are fully dissolved and mixed. |

| Sample Overload | Dilute the sample or reduce the injection volume. |

| Interaction with Metal Components | For chelating compounds, interactions with stainless steel components in the HPLC system can cause peak tailing. Consider using a metal-free or PEEK-lined column and tubing. |

Problem 3: Significant Ion Suppression Observed

| Possible Cause | Troubleshooting Steps |

| Co-elution with Phospholipids | Modify the chromatographic gradient to separate Loxoprofen from the phospholipid elution zone (typically early in the run). Incorporate a phospholipid removal SPE or LLE step in your sample preparation. |

| Inefficient Sample Cleanup | Switch to a more rigorous sample preparation method (e.g., from PPT to SPE). Optimize the wash and elution steps in your current protocol to better remove interferences. |

| High Analyte Concentration | In some cases, a very high concentration of the analyte can suppress the signal of the co-eluting internal standard.[6] Ensure the concentration of the IS is appropriate and that samples with very high Loxoprofen levels are diluted. |

| Ion Source Contamination | Clean the ion source components (e.g., capillary, skimmer) as per the manufacturer's instructions. |

Data Presentation

The following tables summarize hypothetical but representative data on the impact of using a deuterated internal standard on recovery and matrix effects in Loxoprofen bioanalysis, based on typical performance seen in similar assays.[7][8]

Table 1: Comparison of Analyte Recovery

| Parameter | Without Internal Standard | With Non-Deuterated IS (Ketoprofen) | With Deuterated IS (this compound) |

| Loxoprofen Recovery (%) | 85.2 | 86.1 | 85.5 |

| Recovery RSD (%) | 12.5 | 8.2 | 3.1 |

| Internal Standard Recovery (%) | N/A | 82.5 | 85.2 |

Table 2: Comparison of Matrix Effect

| Parameter | Without Internal Standard | With Non-Deuterated IS (Ketoprofen) | With Deuterated IS (this compound) |

| Matrix Factor (MF) | 0.78 | 0.80 | 0.79 |

| MF RSD (%) | 14.8 | 9.5 | 3.5 |

| IS-Normalized MF | N/A | 1.03 | 0.99 |

| IS-Normalized MF RSD (%) | N/A | 7.8 | 1.5 |

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 100 µL of human plasma into a microcentrifuge tube.